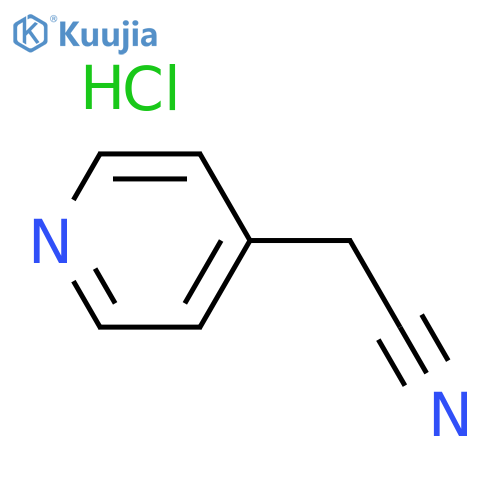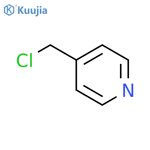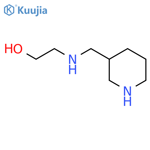- Tetrazolylhydrazides as selective fragment-like inhibitors of the JumonjiC-domain-containing histone demethylase KDM4A, ChemMedChem, 2015, 10(11), 1875-1883
Cas no 92333-25-0 (2-(4-pyridyl)acetonitrile hydrochloride)

2-(4-pyridyl)acetonitrile hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(Pyridin-4-yl)acetonitrile hydrochloride
- 4-Pyridineacetonitrile Hydrochloride
- 4-Pyridylacetonitrile Hydrochloride
- 2-pyridin-4-ylacetonitrile,hydrochloride
- 4-Pyridineacetonitri
- 4-Pyridylacetonitrile, HCl
- 4-Cyanomethylpyridine hydrochloride
- 4-Pyridyl acetonitrile Hydrochloride
- 4-Pyridylacetonitrile HCl
- 4-Pyridineacetonitrile, monohydrochloride
- 4-pyridylacetonitrile hyclorchloride
- UBYQSEXKPQZPCN-UHFFFAOYSA-N
- 4-pyridylaceto-nitrile hydrochloride
- SBB066966
- p
- 4-Pyridineacetonitrile, hydrochloride (6CI, 7CI)
- 4-Pyridineacetonitrile, monohydrochloride (9CI)
- 4-Acetonitrilepyridine hydrochloride
- Pyridin-4-ylacetonitrile hydrochloride
- 2-(4-pyridyl)acetonitrile hydrochloride
- 2-(Pyridin-4-yl)acetonitrilehydrochloride
- J-515990
- Pyridine-4-acetonitrile hydrochloride
- SCHEMBL19220
- AKOS015849124
- 2-pyridin-4-ylacetonitrile;hydrochloride
- 4-Pyridylacetonitrile hydrochloride, 98%
- MFCD00012825
- SB53800
- CS-W021458
- SY006225
- AS-12017
- (Pyridin-4-yl)acetonitrile--hydrogen chloride (1/1)
- DTXSID20496264
- 92333-25-0
- DB-038207
-
- MDL: MFCD00012825
- インチ: 1S/C7H6N2.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1H2;1H
- InChIKey: UBYQSEXKPQZPCN-UHFFFAOYSA-N
- ほほえんだ: Cl.N#CCC1C=CN=CC=1
計算された属性
- せいみつぶんしりょう: 154.03000
- どういたいしつりょう: 118.053098
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 116
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: ソリッド
- 密度みつど: 1.2281 (rough estimate)
- ゆうかいてん: 267 °C (dec.) (lit.)
- ふってん: 254.24°C (rough estimate)
- フラッシュポイント: No data available
- 屈折率: 1.5500 (estimate)
- PSA: 36.68000
- LogP: 1.94968
- じょうきあつ: No data available
- ようかいせい: 未確定
2-(4-pyridyl)acetonitrile hydrochloride セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302 + H312 + H332-H315-H319-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36-S36/37/39
-
危険物標識:

- 危険レベル:6.1
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22; R36/37/38
- 包装等級:III
- セキュリティ用語:6.1
- 包装グループ:III
2-(4-pyridyl)acetonitrile hydrochloride 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-pyridyl)acetonitrile hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P991275-5g |
4-Pyridineacetonitrile Hydrochloride |
92333-25-0 | 5g |
$ 315.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | K10857-25g |
4-Pyridylacetonitrile Hydrochloride |
92333-25-0 | 97% | 25g |
$700 | 2024-05-24 | |
| eNovation Chemicals LLC | K10857-50g |
4-Pyridylacetonitrile Hydrochloride |
92333-25-0 | 97% | 50g |
$1120 | 2024-05-24 | |
| eNovation Chemicals LLC | D583269-25g |
4-Pyridylacetonitrile hydrochloride |
92333-25-0 | 95% | 25g |
$492 | 2024-05-24 | |
| eNovation Chemicals LLC | K10857-100g |
4-Pyridylacetonitrile Hydrochloride |
92333-25-0 | 97% | 100g |
$1905 | 2024-05-24 | |
| eNovation Chemicals LLC | D583269-5g |
4-Pyridylacetonitrile hydrochloride |
92333-25-0 | 95% | 5g |
$235 | 2024-05-24 | |
| Apollo Scientific | OR911754-25g |
4-Pyridylacetonitrile hydrochloride |
92333-25-0 | 98% | 25g |
£501.00 | 2025-02-21 | |
| Chemenu | CM120560-1g |
4-Pyridylacetonitrile Hydrochloride |
92333-25-0 | 95% | 1g |
$*** | 2023-05-29 | |
| Cooke Chemical | BD0835232-100mg |
2-(Pyridin-4-yl)acetonitrile hydrochloride |
92333-25-0 | 98% | 100mg |
RMB 71.20 | 2025-02-20 | |
| Chemenu | CM120560-5g |
4-Pyridylacetonitrile Hydrochloride |
92333-25-0 | 95% | 5g |
$*** | 2023-05-29 |
2-(4-pyridyl)acetonitrile hydrochloride 合成方法
ごうせいかいろ 1
1.2 Reagents: Potassium carbonate , Potassium hydroxide Solvents: Water
ごうせいかいろ 2
- Fluorescent probe available for detection of G-quadruplex DNAs and preparation method thereof, China, , ,
ごうせいかいろ 3
- Cyanation process for the production of heteroarylacetonitriles, Germany, , ,
ごうせいかいろ 4
ごうせいかいろ 5
1.2 Reagents: Hydrochloric acid
- Preparation of 4-pyridineacetonitrile hydrochloride, Huaxue Shiji, 2005, 27(4),
ごうせいかいろ 6
- A novel probe for free-radical intermediates, Journal of the Chemical Society, 1987, (16), 1238-40
ごうせいかいろ 7
2-(4-pyridyl)acetonitrile hydrochloride Raw materials
- 2-[(3-piperidinylmethyl)amino]-Ethanol
- 2-(Pyridin-4-yl)acetonitrile
- 4-(Chloromethyl)pyridine
- 4-(chloromethyl)pyridine;hydrochloride
2-(4-pyridyl)acetonitrile hydrochloride Preparation Products
2-(4-pyridyl)acetonitrile hydrochloride 関連文献
-
Claudia Del Fiandra,Maria Moccia,Valentina Cerulli,Mauro F. A. Adamo Chem. Commun. 2016 52 1697
-
Claudia Del Fiandra,Maria Moccia,Mauro F. A. Adamo Org. Biomol. Chem. 2016 14 3105
-
M. Judith Percino,Margarita Cerón,Paulina Ceballos,Guillermo Soriano-Moro,Oscar Rodríguez,Víctor M. Chapela,M. Eugenia Castro,J. Bonilla-Cruz,Maxime A. Siegler CrystEngComm 2016 18 7554
-
Yong Zhu,Degao Wang,Wenjun Ni,Gagik G. Gurzadyan,Licheng Sun,Thomas J. Meyer,Fei Li J. Mater. Chem. A 2022 10 9121
-
Yousuke Ooyama,Masahiro Kanda,Toshiaki EnoKi,Yohei Adachi,Joji Ohshita RSC Adv. 2017 7 13072
-
Shuhei Tsumura,Kazuki Ohira,Kosuke Hashimoto,Keiichi Imato,Yousuke Ooyama Mater. Chem. Front. 2020 4 2762
2-(4-pyridyl)acetonitrile hydrochlorideに関する追加情報
2-(4-Pyridyl)Acetonitrile Hydrochloride: A Comprehensive Overview
The compound 2-(4-pyridyl)acetonitrile hydrochloride, identified by the CAS number 92333-25-0, is a significant molecule in the field of organic chemistry. This compound is widely recognized for its role in various chemical reactions and its applications in drug discovery and materials science. The structure of this compound consists of a pyridine ring substituted with an acetonitrile group at the 4-position, which contributes to its unique chemical properties.
Recent studies have highlighted the importance of 2-(4-pyridyl)acetonitrile hydrochloride in the development of new pharmaceutical agents. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the design of kinase inhibitors and other enzyme-targeted drugs. The hydrochloride salt form of this compound is particularly advantageous due to its enhanced solubility and stability, making it easier to handle in laboratory settings.
In addition to its role in drug discovery, 2-(4-pyridyl)acetonitrile hydrochloride has been utilized in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied, with recent findings demonstrating its effectiveness in promoting selective transformations under mild conditions. This has opened up new avenues for its application in green chemistry and sustainable synthesis methods.
The synthesis of 2-(4-pyridyl)acetonitrile hydrochloride typically involves a multi-step process that begins with the preparation of 4-pyridinecarboxaldehyde. This intermediate is then subjected to a cyanation reaction, followed by acid-mediated protonation to yield the hydrochloride salt. The optimization of these steps has been a focus of recent research, with efforts directed toward improving yield and reducing reaction time.
The physical properties of this compound, such as its melting point and solubility, are critical factors that influence its application. Studies have shown that 2-(4-pyridyl)acetonitrile hydrochloride exhibits good solubility in polar solvents, which is beneficial for its use in solution-based reactions. Furthermore, its thermal stability makes it suitable for high-temperature processes without decomposition.
In terms of spectroscopic analysis, the compound has been thoroughly characterized using techniques such as NMR and IR spectroscopy. These analyses have provided insights into its molecular structure and bonding characteristics, which are essential for understanding its reactivity and behavior in different chemical environments.
The application of 2-(4-pyridyl)acetonitrile hydrochloride extends beyond traditional organic synthesis. It has been employed as an intermediate in the production of advanced materials, including coordination polymers and metal-organic frameworks (MOFs). These materials hold promise for applications in gas storage, catalysis, and sensing technologies.
In conclusion, 2-(4-pyridyl)acetonitrile hydrochloride, with CAS number 92333-25-0, remains a versatile and valuable compound in modern chemistry. Its diverse applications across drug discovery, catalysis, and materials science underscore its importance as a key building block for future innovations. As research continues to uncover new uses for this compound, it is likely to play an even more prominent role in advancing chemical science.
92333-25-0 (2-(4-pyridyl)acetonitrile hydrochloride) 関連製品
- 13121-99-8(2-(Pyridin-4-yl)acetonitrile)
- 921810-61-9(2-2-(2,5-dimethylphenyl)acetamido-N-methylthiophene-3-carboxamide)
- 1174308-80-5(1-Methyl-4-propyl-3-(trifluoromethyl)-1h-pyrazol-5-amine)
- 1806764-49-7(4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine)
- 2598-01-8(trans-1,3,3-Trichloro-1-propene)
- 2649011-48-1(5-bromo-2-cyclopropyl-4-(1-isocyanatocyclopropyl)pyrimidine)
- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)
- 2034633-08-2(N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-methoxypyrimidine-4-carboxamide)
- 2172535-63-4(9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)




